5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide
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Overview
Description
5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C7H7BrIN2O It is a derivative of picolinamide, characterized by the presence of bromine, iodine, methoxy, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide typically involves the bromination and iodination of a picolinamide precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and other atoms in the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and iodine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups can also modulate the compound’s lipophilicity and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-2-methoxy-pyridine: Similar in structure but lacks the N-methylpicolinamide moiety.
5-Bromo-N-methylpicolinamide: Lacks the iodine and methoxy groups.
5-Bromo-N,3-dimethoxy-N-methylpicolinamide: Contains an additional methoxy group.
Uniqueness
5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide is unique due to the combination of bromine, iodine, methoxy, and methyl groups attached to the picolinamide core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8BrIN2O2 |
---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
5-bromo-3-iodo-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8BrIN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 |
InChI Key |
KRHCSWRQRBVVBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)I)OC |
Origin of Product |
United States |
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